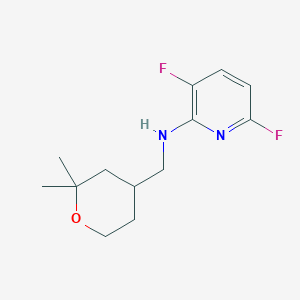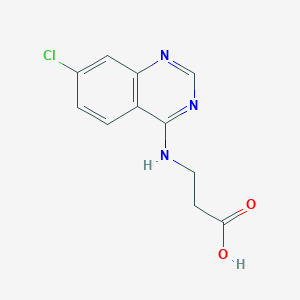
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C11H10ClN3O2. It is a derivative of quinazoline, a bicyclic compound that is widely studied for its diverse biological activities. The presence of a chloro group at the 7th position and an amino group at the 4th position of the quinazoline ring, along with a propanoic acid moiety, makes this compound unique and potentially useful in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form hydrogenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted quinazoline compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in antimicrobial studies, particularly against bacterial strains.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-((7-Chloroquinazolin-4-yl)amino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloroquinazoline moiety is known to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-aminoquinoline: Shares the chloro and amino groups but lacks the propanoic acid moiety.
4,7-Dichloroquinoline: Contains two chloro groups but lacks the amino and propanoic acid groups.
3-((7-Chloroquinolin-4-yl)amino)thiazolidin-4-one: Similar structure with a thiazolidinone ring instead of the propanoic acid moiety.
Uniqueness
3-((7-Chloroquinazolin-4-yl)amino)propanoic acid is unique due to the combination of the chloroquinazoline core with the propanoic acid side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in various fields.
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
3-[(7-chloroquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-1-2-8-9(5-7)14-6-15-11(8)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15) |
Clave InChI |
WCEVCSXYVPWPSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)N=CN=C2NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


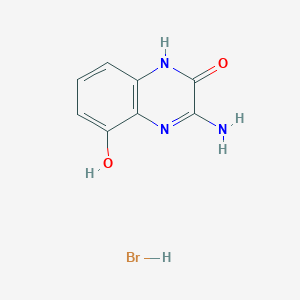
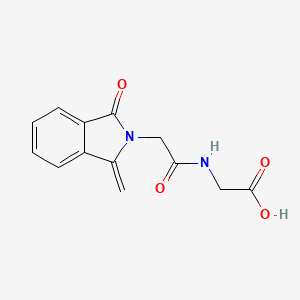

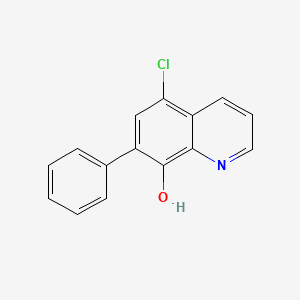

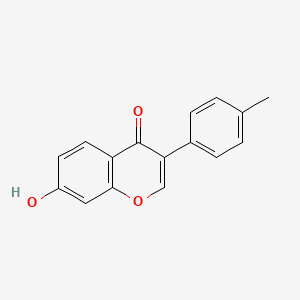
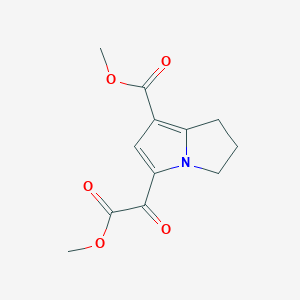

![1-(2,4-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860539.png)

